molecular formula C21H25N3O2S B2731512 1-(4-ethoxyphenyl)-3-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea CAS No. 847390-11-8

1-(4-ethoxyphenyl)-3-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea

Cat. No. B2731512
CAS RN: 847390-11-8
M. Wt: 383.51
InChI Key: RQFFKARCLKUEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea, also known as EMIT, is a synthetic compound with potential applications in scientific research. This compound is a thiourea derivative of indole, which is a class of organic compounds that have a wide range of biological activities. EMIT has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Synthesis and Biological Applications

Thiourea derivatives have been synthesized through multiple methodologies, demonstrating their versatility in organic synthesis. For instance, the reaction of thiourea with various compounds has led to the development of novel styryl derivatives with potential hypotensive activity, as well as compounds with pronounced anti-proliferative activity and tumor cell selectivity (Fazylov et al., 2016), (Thomas et al., 2017). These derivatives have shown specific inhibitory effects on the proliferation of certain tumor cell lines, highlighting the therapeutic potential of thiourea compounds in cancer treatment.

Chemical Properties and Reactions

Research into the reactions of thiourea derivatives, such as the unexpected Eschenmoser coupling reaction or ring transformations, has enriched the understanding of their chemical behavior (Kammel et al., 2015). These studies provide insights into the mechanistic pathways of thiourea compounds, which can be leveraged to design and synthesize novel compounds with desired properties and activities.

Antimicrobial and Antioxidant Activities

Thiourea derivatives have been explored for their antimicrobial and antioxidant activities. For example, microwave-assisted synthesis of thiazolopyrimidine derivatives revealed compounds with moderate to good antioxidant and antimicrobial activities, suggesting their potential use in developing new therapeutic agents (Youssef & Amin, 2012).

Neuroprotective Properties

Some urea and thiourea derivatives have been evaluated for their antiparkinsonian activity, indicating the potential neuroprotective properties associated with these compounds. This research may contribute to the development of new treatments for neurodegenerative diseases such as Parkinson's (Azam et al., 2009).

Interaction with DNA and Enzymes

Studies have also focused on the interaction of thiourea derivatives with DNA and specific enzymes. For instance, the synthesis and evaluation of a radiolabeled glutaminyl cyclase inhibitor for potential detection of Alzheimer's disease before amyloid β aggregation highlights the diagnostic applications of thiourea compounds (Brooks et al., 2015).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-4-26-16-7-5-15(6-8-16)24-21(27)22-12-11-18-14(2)23-20-10-9-17(25-3)13-19(18)20/h5-10,13,23H,4,11-12H2,1-3H3,(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFFKARCLKUEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCC2=C(NC3=C2C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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